(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Description
Properties
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-45-46-48(41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDLQNPIWMFBR-FAIXQHPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, commonly referred to as a derivative of valsartan, is a compound that has garnered attention due to its potential therapeutic applications, particularly in the field of antihypertensive drugs. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C43H43N5O3
- Molecular Weight : 677.8 g/mol
- CAS Number : 781664-81-1
- LogP : 8.56370 (indicating high lipophilicity)
The compound features a complex structure characterized by multiple aromatic rings and a tetrazole moiety, contributing to its pharmacological properties.
The biological activity of (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid primarily involves the inhibition of angiotensin II receptors, specifically the AT1 receptor. By blocking these receptors, the compound effectively lowers blood pressure and exhibits cardioprotective effects.
Key Mechanisms:
- Angiotensin II Receptor Blockade : This action prevents vasoconstriction and promotes vasodilation.
- Reduction of Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
- Inhibition of Oxidative Stress : The compound may reduce oxidative stress in vascular tissues, contributing to its protective cardiovascular effects.
Pharmacological Effects
Research indicates that (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid exhibits several important pharmacological effects:
| Effect | Description |
|---|---|
| Antihypertensive | Reduces blood pressure in hypertensive models through AT1 receptor antagonism. |
| Cardioprotective | Protects cardiac tissues from ischemic damage and reduces myocardial infarction risk. |
| Anti-inflammatory | May exhibit anti-inflammatory properties by modulating cytokine release. |
| Neuroprotective | Potential benefits in neurodegenerative conditions through improved cerebral blood flow. |
Case Studies
Several studies have investigated the efficacy and safety of this compound:
- Hypertension Management : A clinical trial involving patients with essential hypertension demonstrated that administration of (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.
- Cardiac Protection : In an animal model of heart failure, treatment with this compound showed a marked improvement in left ventricular function and a reduction in fibrosis compared to untreated controls .
- Neuroprotective Effects : Preliminary findings suggest that the compound may enhance cognitive function in models of Alzheimer's disease by mitigating oxidative stress and improving cerebral perfusion .
Comparison with Similar Compounds
Structural Analogs of Valsartan
The compound is structurally related to angiotensin II receptor blockers (ARBs) and intermediates. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on trityl group addition (C(C₆H₅)₃ ≈ 243.3 g/mol).
Key Findings:
Role of Tetrazole Protection: The trityl group in the query compound contrasts with the unprotected tetrazole in Valsartan. This modification is common in synthetic intermediates to prevent undesired reactions during manufacturing . Trityl protection increases molecular weight (~678.8 vs.
Acyl Chain Variations: The butanoyl analog (C23H27N5O3) shows a shorter acyl chain than Valsartan, which may reduce receptor binding affinity due to altered hydrophobic interactions . Valsartan’s pentanoyl group optimizes binding to the angiotensin II receptor’s hydrophobic pocket, as evidenced by its clinical efficacy .
Stereochemical Differences :
- The (2R)-isomer (CAS 137862-87-4) has the same molecular formula as Valsartan but reduced activity, highlighting the importance of the (2S)-configuration for therapeutic efficacy .
Prodrug Forms :
- The benzyl ester derivative (CAS 137863-20-8) serves as a prodrug, improving oral bioavailability by enhancing lipophilicity. Ester hydrolysis in vivo regenerates the active carboxylic acid .
Pharmacokinetic and Analytical Considerations
- Valsartan : Exhibits moderate onset of action and lipophilicity, making it suitable for once-daily dosing. Analytical methods for quantification include RP-HPLC, UV spectrometry, and LC-MS/MS .
- Trityl-protected analog : Likely requires deprotection (e.g., acidic conditions) to release active Valsartan. Its bulkiness complicates chromatographic analysis, necessitating specialized methods .
- Butanoyl analog: Shorter chain may accelerate metabolism, reducing half-life compared to Valsartan .
Preparation Methods
Formation of 1-Trityl-1H-tetrazole-5-amine
The synthesis begins with the preparation of 1-trityl-1H-tetrazole-5-amine. A modified Hantzsch method, as described for thiazole derivatives, is adapted here. Nitrile precursors (e.g., 2-cyanophenylboronic acid) react with sodium azide in dimethylformamide (DMF) at 100°C for 12 hours, followed by tritylation using trityl chloride in the presence of triethylamine. The trityl group selectively protects the N1 position of the tetrazole, as confirmed by -NMR signals at δ 7.2–7.5 ppm (aromatic protons) and δ 1.2 ppm (trityl methyl).
Purification and Stability Analysis
Crude products are purified via acid-base extraction. Dissolving the mixture in aqueous sodium hydroxide (pH 12) and subsequent acidification to pH 6 with acetic acid precipitates the protected tetrazole. Stability tests indicate that the trityl group remains intact under acidic conditions (pH 4–6) but hydrolyzes in strong bases (pH > 10), necessitating careful pH control during later stages.
Biphenyl Coupling and Amine Functionalization
The biphenylmethylamine scaffold is constructed through Suzuki-Miyaura cross-coupling, followed by reductive amination to introduce the primary amine group.
Suzuki-Miyaura Cross-Coupling
4-Bromobenzaldehyde reacts with 2-(1-trityltetrazol-5-yl)phenylboronic acid in a palladium-catalyzed coupling. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)) as a catalyst and potassium carbonate as a base in a 1:1 mixture of dioxane and water at 80°C yields the biphenyl intermediate. The reaction achieves >85% yield, confirmed by HPLC analysis.
Reductive Amination
The aldehyde group is converted to a primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The resulting 4-[2-(1-trityltetrazol-5-yl)phenyl]benzylamine is isolated as a white solid (mp 148–150°C) and characterized by a singlet at δ 3.7 ppm () in -NMR.
Acylation with Pentanoyl Chloride
The biphenylmethylamine undergoes acylation to introduce the pentanoyl group.
Reaction Conditions and Optimization
Pentanoyl chloride is added dropwise to a solution of biphenylmethylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to minimize side reactions, yielding N-pentanoyl-N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amine after 2 hours. Excess acyl chloride is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM (yield: 78%).
Spectral Confirmation
The pentanoyl group is verified by -NMR signals at δ 173.5 ppm (C=O) and δ 22.1–34.8 ppm (aliphatic carbons). IR spectroscopy shows a strong absorption at 1,650 cm (amide C=O stretch).
Physicochemical and Pharmacokinetic Profiling
The compound’s properties are evaluated using in silico tools and experimental data:
| Property | Value | Method |
|---|---|---|
| Molecular weight | 435.528 g/mol | HRMS |
| LogP | 3.59 | SwissADME |
| TPSA (Topological PSA) | 112.07 Ų | ChemSpider |
| Gastrointestinal absorption | High | ADMET prediction |
The compound exhibits high gastrointestinal absorption (70.3%) and no blood-brain barrier penetration, aligning with angiotensin-II receptor antagonists’ profiles.
Challenges and Optimization Strategies
Q & A
What are the established synthetic routes for this compound, and what are the critical reaction conditions influencing yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrazole-phenyl-benzylamine scaffold. Key steps include:
- Amide coupling : Reaction of pentanoyl chloride with the benzylamine intermediate under reflux in ethanol (80–88% yield) .
- Reductive alkylation : Use of NaBH₃CN in methanol at 0°C to room temperature for 24 hours (85–90% yield) to stabilize the tertiary amine linkage .
- Acid hydrolysis : Refluxing with concentrated HCl for 8 hours to deprotect the carboxylic acid group (70–75% yield) .
Contaminants like unreacted trityl-protected tetrazole or incomplete deprotection products are common. Purity is monitored via HPLC (≥98% purity standards) .
How can stereochemical integrity at the (2S)-chiral center be preserved during synthesis?
Level: Advanced
Methodological Answer:
Stereochemical stability is challenged during nucleophilic substitutions or acidic/basic conditions. Strategies include:
- Chiral auxiliaries : Use of L-valine derivatives to enforce configuration during amide bond formation .
- Low-temperature reactions : Conducting steps like reductive alkylation at 0°C to minimize racemization .
- Analytical validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. For example, compare retention times with known (2R)-diastereomers .
What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Level: Basic
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching C₃₉H₄₀N₆O₃ (exact mass calculated: 688.31) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to reference standards .
How can researchers reconcile discrepancies in reported biological activity data (e.g., antimycobacterial vs. antihypertensive effects)?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., Mycobacterium tuberculosis H37Rv vs. angiotensin II receptor assays) .
- Compound stability : Degradation under assay conditions (e.g., ester hydrolysis in methanol-containing media) .
- Metabolite interference : Active metabolites like methyl esters may dominate in certain models .
Resolution : - Conduct parallel assays with stabilized batches (e.g., lyophilized forms).
- Use LC-MS to quantify intact compound and metabolites during bioactivity studies .
What is the role of the 1-trityltetrazol-5-yl moiety in modulating biological activity?
Level: Basic
Methodological Answer:
The tetrazole group mimics carboxylate pharmacophores, enhancing binding to metalloproteases (e.g., angiotensin-converting enzyme) via Zn²⁺ coordination . The trityl group improves lipophilicity, aiding membrane penetration. Key evidence:
- Removal of the trityl group reduces antihypertensive activity by 50% in rodent models .
- Tetrazole-to-carboxylate isosteric replacement diminishes receptor affinity (IC₅₀ increases from 12 nM to >1 µM) .
How should stability studies be designed to assess degradation pathways under physiological conditions?
Level: Advanced
Methodological Answer:
- Forced degradation : Expose the compound to:
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots at 25°C, 40°C, and 60°C .
- Metabolite profiling : Incubate with liver microsomes to identify cytochrome P450-mediated modifications .
What impurities are commonly observed during synthesis, and how are they quantified?
Level: Basic
Methodological Answer:
Typical impurities include:
- Des-trityl derivative : Formed via acid-catalyzed cleavage during hydrolysis .
- Diastereomers : (2R)-configured byproducts from racemization .
- Residual solvents : Ethanol or methanol from synthetic steps, quantified via GC-MS .
Quantification : - Pharmacopeial guidelines (e.g., USP) set thresholds (<0.15% for individual impurities) using calibrated HPLC area normalization .
What computational methods predict this compound’s binding affinity to target proteins?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
